molecular formula C26H31N3O2S B2849977 N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide CAS No. 532970-76-6

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B2849977
CAS No.: 532970-76-6
M. Wt: 449.61
InChI Key: RPHNFKYEEUCYMR-UHFFFAOYSA-N
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Description

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an indole ring, a cyclohexylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate electrophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide: This compound has a similar structure but includes an octyloxy group instead of a sulfanyl group.

    Indole Derivatives: Various indole derivatives with different substituents can have similar biological activities and applications.

Uniqueness

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-19-11-13-20(14-12-19)26(31)27-15-16-29-17-24(22-9-5-6-10-23(22)29)32-18-25(30)28-21-7-3-2-4-8-21/h5-6,9-14,17,21H,2-4,7-8,15-16,18H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHNFKYEEUCYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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